molecular formula C16H13N3O2S2 B2808687 2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 941929-17-5

2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2808687
CAS No.: 941929-17-5
M. Wt: 343.42
InChI Key: KXTFBOKHNWZDDI-UHFFFAOYSA-N
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Description

“2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide” is a heterocyclic compound . It has been identified as a potent and specific inhibitor of CK1δ .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray diffraction . The X-ray analysis of a similar compound bound to CK1δ demonstrated its binding mode .

Scientific Research Applications

Heterocyclic Synthesis

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized to yield a variety of nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the compound's utility in the versatile synthesis of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Cancer Research

In cancer research, derivatives of the compound have been designed and evaluated as potential epidermal growth factor receptor (EGFR) inhibitors. These derivatives have demonstrated moderate to excellent potency against cancer cell lines expressing high levels of EGFR, such as A549, HeLa, and SW480, suggesting their potential as targeted cancer therapies (Zhang et al., 2017).

Antimicrobial Applications

The antimicrobial properties of derivatives have also been investigated, showing significant antibacterial and antifungal activities. Synthesis and characterization of these derivatives, including their docking studies, indicate their potential as new antimicrobial agents, providing a foundation for further research in the development of new antibiotics (Talupur et al., 2021).

Drug Discovery and Synthesis

In the context of drug discovery, the compound's derivatives have been explored for their roles in synthesizing and evaluating new therapeutic agents. For instance, the synthesis of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), highlights the compound's relevance in developing treatments for diseases characterized by abnormal angiogenesis, such as cancer (Borzilleri et al., 2006).

Future Directions

The future directions for the research on “2-benzamido-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide” could involve further studies on its inhibitory effects on CK1δ and CK1ε, and its potential applications in the treatment of diseases where these enzymes play a crucial role .

Properties

IUPAC Name

2-benzamido-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(11-5-2-1-3-6-11)19-16-18-13(10-23-16)15(21)17-9-12-7-4-8-22-12/h1-8,10H,9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFBOKHNWZDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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